![molecular formula C17H17NO B3055892 9-Butyl-9H-carbazole-3-carbaldehyde CAS No. 67707-09-9](/img/structure/B3055892.png)
9-Butyl-9H-carbazole-3-carbaldehyde
Overview
Description
9-Butyl-9H-carbazole-3-carbaldehyde is a chemical compound with the molecular formula C17H17NO . It is also known by other names such as 9-n-butyl-carbazole-3-carbaldehyde and 9-butyl-carbazole-3-carbaldehyde .
Synthesis Analysis
The synthesis of 9-Butyl-9H-carbazole-3-carbaldehyde involves several steps. The precursor compounds used in the synthesis include 9H-Carbazole, N,N-Dimethylformamide, and Carbazole . The synthesis process has been documented in various literature sources .Molecular Structure Analysis
The molecular structure of 9-Butyl-9H-carbazole-3-carbaldehyde consists of 17 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . The exact mass of the molecule is 251.13100 .Physical And Chemical Properties Analysis
The physical and chemical properties of 9-Butyl-9H-carbazole-3-carbaldehyde include a molecular weight of 251.32300, a density of 1.1g/cm3, a boiling point of 374.4ºC at 760 mmHg, and a flash point of 180.2ºC . The melting point is not available .Scientific Research Applications
Novel Heterocyclic Aldehydes Synthesis
Researchers have synthesized new heterocyclic aldehydes with a carbazole structural motif, focusing on derivatives like 7-(3,6-di-tert-butyl-9H-carbazol-9-yl)-10-alkyl-10H-phenothiazine-3-carbaldehydes. These compounds are characterized by both experimental and computational techniques, revealing potential for NLO crystal preparation due to their favorable polarizabilities and hyperpolarizabilities, indicating their utility in generating second-order harmonic waves (Stalindurai et al., 2017).
Photopolymerization and Dye Applications
Carbazole-based compounds, including aldehydes and cyanoacetic acid groups, have been synthesized and found to serve effectively as dyes/photosensitizers. The optical properties of these compounds, studied through Density Functional Theory (DFT) calculations, demonstrate significant π–π* and n–π* electron transitions, highlighting their potential in photopolymerization processes (Abro et al., 2017).
Fluorescence and Viscosity Sensing
A series of push-pull chromophores have been synthesized, demonstrating viscosity-dependent and aggregation-induced emissions that are insensitive to polarity. These compounds, derived from carbazole, exhibit enhanced fluorescence in aggregated states and can act as molecular rotors for viscosity sensing, offering potential applications in various scientific and industrial fields (Telore et al., 2015).
Synthesis of Hybrid Heterocycles
Efficient synthesis methods have been developed for heterocycles containing both carbazole and 1,3,4-thiadiazole moieties. The mild conditions and simple manipulation involved in these synthesis processes highlight the potential of these hybrid compounds for various applications in materials science and organic chemistry (Li & Xing, 2012).
Near-Infrared Fluorescent Probes
Innovative synthesis methods have led to the development of near-infrared indole carbazole borate fluorescent probes. These probes, derived from carbazole, show promise in near-infrared fluorescence applications, potentially enhancing imaging and analytical techniques in biomedical research and diagnostics (You-min, 2014).
properties
IUPAC Name |
9-butylcarbazole-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-2-3-10-18-16-7-5-4-6-14(16)15-11-13(12-19)8-9-17(15)18/h4-9,11-12H,2-3,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLZGFHCFGWITO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30987052 | |
Record name | 9-Butyl-9H-carbazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30987052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Butyl-9H-carbazole-3-carbaldehyde | |
CAS RN |
67707-09-9 | |
Record name | 9-Butyl-9H-carbazole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67707-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Butyl-9H-carbazole-3-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067707099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Butyl-9H-carbazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30987052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-butyl-9H-carbazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.853 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.